TAAR1 Agonist Potency: 3-Cyclopropyl vs. 3-Methyl vs. 3-Trifluoromethyl
In the morpholin-pyridine series of TAAR1 agonists (US Patent 9,840,501), the 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxamide derivative exhibited superior functional activity compared to its 3-methyl and 3-trifluoromethyl congeners. The 3-cyclopropyl analog achieved full agonism in cAMP accumulation assays, whereas the 3-methyl analog showed reduced efficacy and the 3-trifluoromethyl analog displayed significantly weaker potency. Quantitative IC₅₀ values are not publicly disclosed in the patent; however, the structure-activity relationship (SAR) tables indicate that the cyclopropyl group at the 3-position is consistently associated with the highest TAAR1 activation among the 4-chloro-substituted series [1]. This comparison is based on cross-compound analysis within the same patent.
| Evidence Dimension | TAAR1 functional activity (cAMP assay) in HEK-293 cells |
|---|---|
| Target Compound Data | 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxamide: identified as a preferred agonist |
| Comparator Or Baseline | 4-chloro-3-methyl analog: reduced efficacy; 4-chloro-3-(trifluoromethyl) analog: weaker potency |
| Quantified Difference | Exact values undisclosed; rank-order potency: cyclopropyl > methyl > CF₃ |
| Conditions | HEK-293 cells expressing human TAAR1; cAMP accumulation measured after 20 min stimulation |
Why This Matters
Procurement of the cyclopropyl building block directly enables access to the most potent TAAR1 agonist chemotype in the series, which cannot be replicated using cheaper methyl or trifluoromethyl starting materials.
- [1] Hoffmann-La Roche Inc. Morpholin-pyridine derivatives. US Patent 9,840,501. Issued December 12, 2017. See compound lists at lines 212–260. View Source
